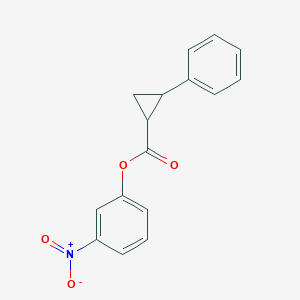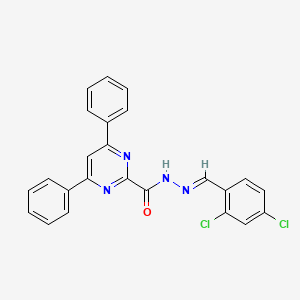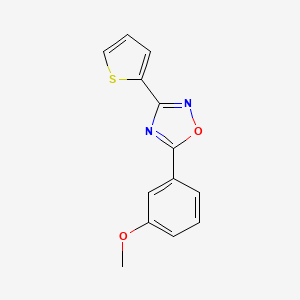
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step processes, starting from basic chemical compounds through to complex intermediates. For example, Talupur et al. (2021) discuss the synthesis of related thiophene carboxamide derivatives through condensation reactions, showcasing the methodological complexity involved in constructing such molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the focal chemical demonstrates intricate arrangements of atoms and bonds. For instance, studies on pyrazole derivatives (Kumara et al., 2018) offer insights into the 3D arrangement and bonding within similar molecules, highlighting the stability and conformational dynamics critical for their chemical behavior.
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, revealing their reactivity and potential for further chemical modifications. As detailed by Shaabani et al. (2009), such molecules can undergo multi-component condensation reactions, illustrating their utility in synthesizing more complex molecules with broad biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of similar compounds are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by Mukhtar et al. (2012) sheds light on the molecular geometry and intermolecular interactions that influence the compound's physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical reactions, define the compound's utility in scientific research and potential applications. Studies such as those on benzothiophene derivatives (Mudududdla et al., 2015) provide insights into their potential inhibition properties and interactions with biological molecules.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical processes, emphasizing the importance of specific synthetic routes and the characterization of the resultant molecules. Research efforts have been dedicated to developing efficient synthesis methods and understanding the chemical structure and properties of these compounds. For example, the synthesis and antimicrobial evaluation of related compounds have been explored, where synthesis involves multiple steps, including condensation reactions and hydrolysis, to obtain target molecules that were further subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activity and Applications
Research has demonstrated the potential biological activity of derivatives of the compound, including antimicrobial properties. The exploration of these activities is crucial for developing new pharmaceuticals and understanding the mechanisms behind their biological interactions. Studies have also focused on the targeted synthesis and analysis of biologically active derivatives, highlighting the importance of optimization methods for synthesis and analysis to identify compounds with desired pharmacological properties (С. Чиряпкин, Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, & Mikhail V. Larsky, 2021).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-14(20)13-11-7-3-4-8-12(11)23-17(13)19-15(21)9-5-1-2-6-10(9)16(19)22/h1-2,5-6H,3-4,7-8H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTHDOBYSCQGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
